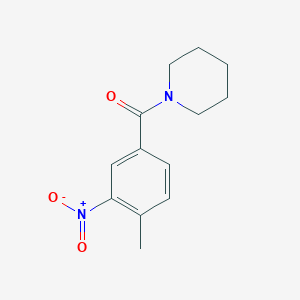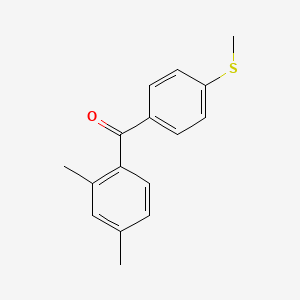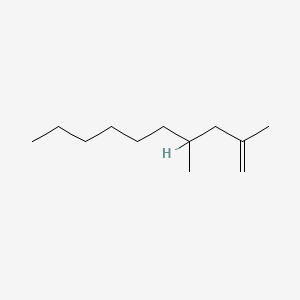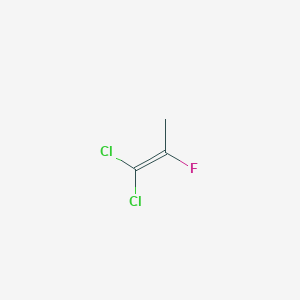
1,1-Dichloro-2-fluoro-1-propene, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-2-fluoro-1-propene, also known as 1,1-Difluoropropene (DFP), is a colorless, volatile organic compound that is used in a variety of industrial and laboratory applications. It is a halogenated hydrocarbon, consisting of a single carbon atom with two chlorine and one fluorine substituents. It is a highly reactive compound and can be used as a reagent for a variety of chemical reactions. It is also used in a variety of industrial processes, including polymerization and gas-phase reactions.
Aplicaciones Científicas De Investigación
1,1-Dichloro-2-fluoro-1-propene, 96%propene has a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including fluorinated polymers, pharmaceuticals, and intermediates for the production of other organic compounds. It is also used in the synthesis of organometallic complexes and in the gas-phase reactions of organic molecules. In addition, 1,1-difluoropropene is used in the synthesis of fluorinated polymers and in the production of fluorinated surfactants.
Mecanismo De Acción
1,1-Dichloro-2-fluoro-1-propene, 96%propene is a highly reactive compound and undergoes a variety of chemical reactions. It can react with alkyl halides to form 1,1-difluoropropene and a halogenated by-product. It can also react with other organic compounds, such as alcohols and amines, to form new compounds. In addition, 1,1-difluoropropene can react with organometallic compounds to form organometallic complexes.
Biochemical and Physiological Effects
This compoundpropene is a volatile organic compound and is not considered to be a health hazard. However, it is important to note that it is a highly reactive compound and can produce toxic by-products when it reacts with other compounds. In addition, it can react with water to produce hydrogen fluoride, which is a highly toxic compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Dichloro-2-fluoro-1-propene, 96%propene has several advantages for use in laboratory experiments. It is a highly reactive compound, making it useful for a variety of chemical reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that it is a volatile organic compound and must be handled with care. In addition, it is important to ensure that all safety precautions are taken when working with 1,1-difluoropropene.
Direcciones Futuras
1,1-Dichloro-2-fluoro-1-propene, 96%propene has a wide range of applications in the scientific research field. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals and fluorinated polymers. In addition, it is used in the production of fluorinated surfactants and organometallic complexes. Future research should focus on exploring the potential applications of 1,1-difluoropropene in other areas, such as the synthesis of new materials and the development of new catalysts. In addition, research should focus on exploring the potential health hazards associated with the use of 1,1-difluoropropene in laboratory experiments.
Métodos De Síntesis
1,1-Dichloro-2-fluoro-1-propene, 96%propene can be prepared in several ways. One method involves the reaction of 1,1-dichloro-2-fluoroethane with an alkali metal halide in an aprotic solvent. The resulting product is then purified by vacuum distillation. Another method involves the reaction of 1,1-dichloro-2-fluoroethane with an alkyl halide in the presence of a base or catalyst. This reaction results in the formation of 1,1-difluoropropene and a halogenated by-product.
Propiedades
IUPAC Name |
1,1-dichloro-2-fluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F/c1-2(6)3(4)5/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSMMNZAHNXJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870534 |
Source


|
| Record name | 1,1-Dichloro-2-fluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
430-95-5 |
Source


|
| Record name | 1,1-Dichloro-2-fluoro-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

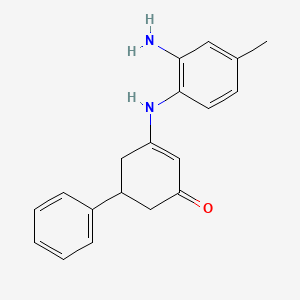
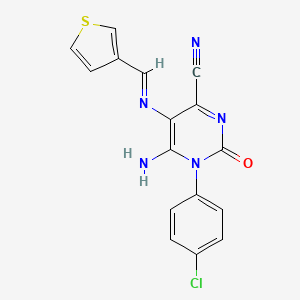
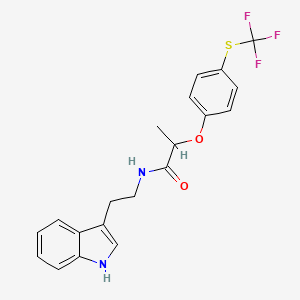
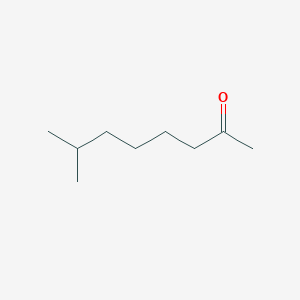
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
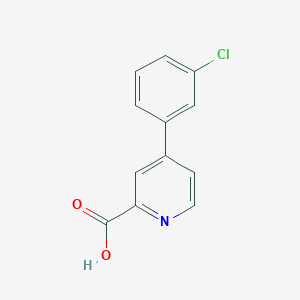
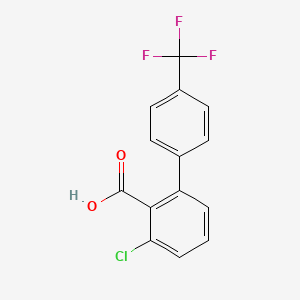
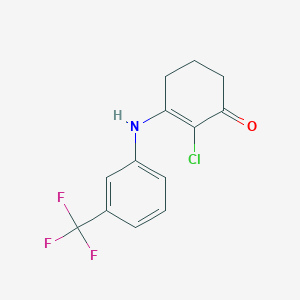
![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)
![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
